molecular formula C14H13N3O B2998393 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 1610688-92-0

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No. B2998393
CAS RN: 1610688-92-0
M. Wt: 239.278
InChI Key: AGJHGAJHGLQLHV-CMDGGOBGSA-N
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Description

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, also known as 5-E2-DMAE-3-POC, is a novel compound with a wide range of applications in scientific research. It is an organic compound composed of a carbonitrile group, an oxazole ring, and a phenyl ring, connected to a dimethylaminoethenyl group. This compound has been studied for its potential therapeutic applications, as well as its use as a reagent for various laboratory experiments.

Scientific Research Applications

Fluorescent Molecular Probes

  • Fluorescent Solvatochromic Dyes : Compounds similar to "5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile" have been synthesized as new fluorescent solvatochromic dyes. These molecules feature a "push-pull" electron transfer system, exhibiting strong solvent-dependent fluorescence correlated with the solvent polarity. Their properties, including long emission wavelength, high fluorescence quantum yields, and large Stokes shift, make them suitable for developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Spectroscopic Characterization and Molecular Structure

  • Spectroscopic and Structural Analysis : Another study focused on the structural parameters and spectroscopic characterization of related compounds, incorporating detailed analyses using DFT calculations. This research aimed to understand better the molecules' electronic interactions, reactivity descriptors, and nonlinear optical (NLO) properties. Such comprehensive analyses support their potential biological and corrosion inhibition applications (Wazzan et al., 2016).

Chemical Synthesis and Transformations

  • Synthesis of Oxadiazoles and Isoxazoles : Studies have detailed the synthesis of various oxadiazoles and isoxazoles starting from compounds structurally related to "5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile". These research efforts highlight methods for functionalizing the oxazole nucleus, leading to new compounds with potential applications in material science and chemistry (Potkin et al., 2009).

properties

IUPAC Name

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(2)9-8-13-12(10-15)14(16-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJHGAJHGLQLHV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

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